REACTION_CXSMILES
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[C:1]([C:6]1[CH:16]=[C:15]([C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](O)=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2].S(Cl)([Cl:24])=O>>[C:1]([C:6]1[CH:16]=[C:15]([C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10]([Cl:24])=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2]
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Name
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|
Quantity
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12 g
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Type
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reactant
|
Smiles
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C(C)(C)(CC)C1=C(OCC(=O)O)C=CC(=C1)C(C)(C)CC
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux on a steam-bath for 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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DISTILLATION
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Details
|
before being distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove volatiles
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 60-80 petroleum-ether (200 ml)
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Type
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DISTILLATION
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Details
|
the solution was distilled under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove any remaining traces of volatiles
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=C(OCC(=O)Cl)C=CC(=C1)C(C)(C)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |